Antiproliferative Activity Against U-2 OS Osteosarcoma Cells Versus the 4-Unsubstituted Parent Compound
In an MTT assay conducted by Ma et al., 3-phenyl-4-propyl-1H-pyrazol-5-amine (reported as compound 5h) inhibited U-2 OS osteosarcoma cell proliferation with an IC₅₀ of 0.9 μM [1]. By contrast, the 4-unsubstituted parent compound 3-phenyl-1H-pyrazol-5-amine (reported as compound 5a in the same study) exhibited markedly weaker activity, with an IC₅₀ > 50 μM against the same cell line under identical assay conditions [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) against U-2 OS cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 μM (compound 5h, 3-phenyl-4-propyl-1H-pyrazol-5-amine) |
| Comparator Or Baseline | IC₅₀ > 50 μM (compound 5a, 3-phenyl-1H-pyrazol-5-amine, 4-unsubstituted) |
| Quantified Difference | > 55-fold lower IC₅₀ |
| Conditions | MTT assay; 48 h exposure; U-2 OS (osteosarcoma) cell line |
Why This Matters
This > 55-fold potency difference demonstrates that the 4-propyl substituent is a pharmacophoric requirement, not a lipophilicity-only modification, justifying selection of the 4-propyl analog over the simpler 4-H parent for osteosarcoma-focused programs.
- [1] Ma S, Ouyang B, Wang L, Yao L. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design. 2020;16(5):564-570. doi:10.2174/1573409915666191003123900. View Source
